molecular formula C22H40ClN B14630560 Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride CAS No. 56505-86-3

Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride

Cat. No.: B14630560
CAS No.: 56505-86-3
M. Wt: 354.0 g/mol
InChI Key: WFZRTGSTEYAEAJ-UHFFFAOYSA-M
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Description

Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is a quaternary ammonium compound with the molecular formula C22H40ClN and a molecular weight of 354.0127 . This compound is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride typically involves the quaternization of N,N-dimethylaniline with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, although this is less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.

Scientific Research Applications

Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a broad spectrum of bacteria, fungi, and viruses.

    Medicine: In medical research, it is used to study the effects of surfactants on cell membranes and to develop new antimicrobial agents.

    Industry: The compound is used in the formulation of cleaning agents, detergents, and fabric softeners. It is also used in water treatment processes to control microbial growth.

Mechanism of Action

The primary mechanism of action of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is unique due to its long alkyl chain and quaternary ammonium group, which confer strong surfactant and antimicrobial properties. These features make it particularly effective in applications requiring membrane disruption and microbial control.

Properties

CAS No.

56505-86-3

Molecular Formula

C22H40ClN

Molecular Weight

354.0 g/mol

IUPAC Name

dimethyl-phenyl-tetradecylazanium;chloride

InChI

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1

InChI Key

WFZRTGSTEYAEAJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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